![molecular formula C15H12N4O3S3 B2605105 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide CAS No. 477503-66-5](/img/structure/B2605105.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide
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Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide is a useful research compound. Its molecular formula is C15H12N4O3S3 and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Click Chemistry Applications
The compound, particularly the 2,5-Dioxopyrrolidin-1-yl part of the molecule, is used as a reagent in Click Chemistry . This chemistry involves reactions that are high yielding, wide in scope, and create only byproducts that can be removed without chromatography. The compound’s propargyl group can react with biomolecules containing azide groups via copper-catalyzed Click Chemistry reactions .
Derivatizing Peptides and Antibodies
The compound’s NHS ester group is an amine-reactive group, which can be used for derivatizing peptides, antibodies, and amine-coated surfaces . This makes it useful in bioconjugation, the process of chemically linking two or more biomolecules together.
Anticonvulsant and Antinociceptive Properties
Research has shown that derivatives of the compound have potential anticonvulsant and antinociceptive properties . These derivatives integrate the chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide .
Research in Computational Chemistry
The compound’s name “CCG-17327” suggests it may be related to the Chemical Computing Group (CCG), which is known for its work in computational chemistry and biology . CCG technology is used by research chemists, biologists, and crystallographers at leading research and development institutions to discover new therapeutics and a myriad of consumer goods and products .
Research in Operational Research
The compound’s name “Oprea1_314258” suggests it may be related to operational research. Operational research is an interdisciplinary field that applies mathematical and statistical models to solve complex problems and aid decision-making processes .
Regulatory Frameworks and Policies
The compound’s name “EU-0072948” suggests it may be related to EU regulations or policies. The EU has a strong focus on improving access to and reuse of research results, publications, and data for scientific purposes .
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S3/c1-23-15-17-8-3-2-7-12(13(8)25-15)24-14(16-7)18-9(20)6-19-10(21)4-5-11(19)22/h2-3H,4-6H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUYXNXBNFVPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide |
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